An In-depth Technical Guide to the Chemical Properties of 1,3-Dimethyl-1,4-diazepane Dihydrochloride
An In-depth Technical Guide to the Chemical Properties of 1,3-Dimethyl-1,4-diazepane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 1,3-Dimethyl-1,4-diazepane Dihydrochloride. As a niche chemical, likely used in specialized research and development, publicly available experimental data is limited. Therefore, this document combines established information with well-founded theoretical predictions and expert analysis to serve as a robust resource for professionals in the field. We will delve into its structure, synthesis, spectral characteristics, physicochemical properties, and safety considerations, offering insights grounded in established chemical principles.
Introduction to 1,3-Dimethyl-1,4-diazepane Dihydrochloride
1,3-Dimethyl-1,4-diazepane dihydrochloride is a substituted seven-membered heterocyclic amine salt. The diazepane core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds.[1] Diazepine derivatives have found applications in a wide array of therapeutic areas, including as antipsychotics, anxiolytics, and anticonvulsants.[1] The hydrochloride salt form of this amine enhances its stability and aqueous solubility, making it suitable for various research and experimental applications.
The specific placement of the methyl groups at the 1- and 3-positions can influence the molecule's conformation, basicity, and biological activity. Understanding the chemical properties of this compound is crucial for its effective use in drug design, synthesis of more complex molecules, and various other research applications.
Chemical Structure and Identification
The chemical structure of 1,3-Dimethyl-1,4-diazepane Dihydrochloride consists of a seven-membered diazepane ring with methyl groups attached to the nitrogen at position 1 and the carbon at position 3. The dihydrochloride indicates that both nitrogen atoms are protonated, forming a salt with two chloride counter-ions.
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N1 -- Me1;
C3 -- Me3;
N1 -- H_N1;
N4 -- H_N4;
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Figure 2: Proposed Synthesis Workflow
Proposed Experimental Protocol:
Step 1: Synthesis of 1,3-Dimethyl-1,4-diazepane (Free Base)
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To a stirred solution of a suitable non-nucleophilic base, such as potassium carbonate, in a high-boiling point solvent like acetonitrile, add N,N'-dimethyl-1,3-propanediamine.[2]
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Under high-dilution conditions to favor intramolecular cyclization, slowly add a solution of 1,2-dibromoethane in the same solvent over several hours at reflux temperature.[3]
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After the addition is complete, continue to reflux the mixture overnight.
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Cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude 1,3-Dimethyl-1,4-diazepane by vacuum distillation or column chromatography.
Step 2: Formation of the Dihydrochloride Salt
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Dissolve the purified 1,3-Dimethyl-1,4-diazepane free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.
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Cool the solution in an ice bath and slowly add two equivalents of a solution of hydrochloric acid in the same solvent with stirring.
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The dihydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield 1,3-Dimethyl-1,4-diazepane Dihydrochloride as a solid.
Physicochemical Properties
Experimental data on the physicochemical properties of 1,3-Dimethyl-1,4-diazepane Dihydrochloride are scarce. The following table includes known information and predicted values.
Property Value Notes Appearance White to off-white solid Typical for amine hydrochloride salts. Melting Point Not available Expected to be a high-melting solid, likely decomposing at higher temperatures. For comparison, ethylenediamine dihydrochloride melts at >300 °C.[4] Solubility Soluble in water The hydrochloride salt form significantly increases aqueous solubility compared to the free base. pKa Predicted pKa1 ~10-11, pKa2 ~7-8 Predicted based on similar diamines. The two pKa values correspond to the two protonated nitrogen atoms. LogP (for free base) Predicted: -0.1 This value suggests that the free base is relatively hydrophilic.
Spectral Properties
No experimental spectra for 1,3-Dimethyl-1,4-diazepane Dihydrochloride are publicly available. The following are predicted spectral characteristics based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. The predicted spectra for the dihydrochloride salt in a solvent like D₂O are as follows:
¹H NMR (Proton NMR):
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N-H protons: A broad singlet, the chemical shift of which will be concentration and temperature-dependent.
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N-CH₃ protons (at position 1): A singlet, expected in the range of δ 2.5-3.0 ppm.
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C-CH₃ protons (at position 3): A doublet, expected in the range of δ 1.0-1.5 ppm, coupled to the proton at C3.
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Ring protons (CH₂ and CH): A series of complex multiplets in the range of δ 2.5-4.0 ppm due to diastereotopicity and spin-spin coupling.
¹³C NMR (Carbon NMR):
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N-CH₃ carbon (at position 1): A signal expected around δ 40-50 ppm.
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C-CH₃ carbon (at position 3): A signal expected around δ 15-25 ppm.
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Ring carbons: Several signals are expected in the range of δ 40-60 ppm. The exact chemical shifts will depend on the conformation of the seven-membered ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Functional Group Expected Absorption Range (cm⁻¹) Vibration N⁺-H stretch 2400-3000 (broad) Stretching of the ammonium C-N bonds. C-H stretch (alkane) 2850-3000 Stretching of the C-H bonds in the methyl and methylene groups. N-H bend 1500-1600 Bending of the N-H bonds. C-N stretch 1000-1250 Stretching of the C-N bonds.
Mass Spectrometry (MS)
For the free base (after neutralization of the salt), the expected exact mass and fragmentation pattern are:
-
Molecular Ion (M⁺): The nominal mass of the free base (C₇H₁₆N₂) is 128 g/mol . The high-resolution mass spectrum should show the molecular ion peak at m/z corresponding to its exact mass.
-
Major Fragmentation Pathways: Cleavage alpha to the nitrogen atoms is a common fragmentation pathway for amines. This would lead to the loss of methyl or ethyl groups and the formation of stable iminium ions.
Reactivity and Stability
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Stability: 1,3-Dimethyl-1,4-diazepane dihydrochloride is expected to be a stable solid under normal laboratory conditions.[4] As a hydrochloride salt, it is less susceptible to oxidation and degradation compared to the free base.
-
Reactivity: The dihydrochloride salt is acidic. It will react with bases to liberate the free diamine. The free diamine, with its two nucleophilic nitrogen atoms, can participate in various reactions, including alkylation, acylation, and condensation reactions.
Safety and Handling
Based on the available safety data for this compound and similar amine hydrochlorides, the following precautions should be taken:
-
Hazard Classification: Harmful if swallowed (H302). May cause skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes.[6] Do not breathe dust. Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
In case of exposure:
-
Skin contact: Immediately wash with plenty of water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Ingestion: If swallowed, call a poison center or doctor immediately. Do NOT induce vomiting.[6]
Potential Applications
Given that diazepanes are privileged structures in medicinal chemistry, 1,3-Dimethyl-1,4-diazepane Dihydrochloride is likely to be used as a building block in the synthesis of more complex molecules with potential biological activity.[1] Its specific substitution pattern may be designed to target particular receptors or enzymes. It could also be used in coordination chemistry as a ligand for metal ions.
Conclusion
1,3-Dimethyl-1,4-diazepane Dihydrochloride is a substituted diamine salt with potential applications in research and development, particularly in the field of medicinal chemistry. While experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its chemical properties based on its structure, established chemical principles, and data from analogous compounds. The proposed synthetic route and predicted spectral data offer a valuable starting point for researchers working with this molecule. As with any chemical, it is crucial to handle this compound with appropriate safety precautions.
References
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). Theoretical Study of 1,4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. Retrieved from [Link]
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NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dibromoethane. Retrieved from [Link]
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Bentham Science. (2016). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
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ResearchGate. (2008). New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. Retrieved from [Link]
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PubMed. (1993). Purification and characterization of diamine oxidase (histaminase) from rat small intestine. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 1,2-dibromoethane. Retrieved from [Link]
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